11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine

Catalog No.
S8397685
CAS No.
M.F
C15H11N
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine

Product Name

11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine

IUPAC Name

2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C15H11N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-8,16H,11H2

InChI Key

ZTSQAEKXARSKNC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1

11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine, commonly known as DIBAC, ADIBO, or DBCO, is a highly strained cyclooctyne engineered for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a widely utilized reagent for copper-free click chemistry, it features a dibenzo-fused eight-membered ring containing an endocyclic nitrogen atom. This specific azocine architecture provides a critical anchor point for functionalization, such as the attachment of NHS esters or PEG linkers, while imparting favorable aqueous solubility. For procurement teams and bioconjugation scientists, DIBAC represents a standard choice for modifying sensitive biomolecules, live cells, and radiopharmaceuticals, delivering rapid reaction kinetics without the cytotoxic copper catalysts required by traditional terminal alkynes [1].

Research Fit

Workflow

Copper-free click chemistry (SPAAC) intermediate for azide-tagged biomolecule conjugation

Selection

Unfunctionalized DBCO scaffold with free secondary amine for custom derivatization

Use Context

ADC linker synthesis, bioorthogonal probe development, polymer functionalization

Substituting DIBAC with generic terminal alkynes or alternative cyclooctynes often compromises reaction efficiency, reagent stability, or biological viability. Traditional terminal alkynes necessitate copper(I) catalysts (CuAAC), which induce oxidative damage to proteins and are highly toxic to live cells. While other strained alkynes like DIBO eliminate the copper requirement, their all-carbon cores lack the endocyclic nitrogen, resulting in lower hydrophilicity, slower reaction kinetics, and more complex synthetic functionalization. Conversely, ultra-reactive derivatives such as BARAC achieve higher initial rate constants but suffer from inherent structural instability, leading to rapid degradation during storage and handling. Consequently, DIBAC cannot be seamlessly replaced without sacrificing either the shelf-life, the reaction speed, or the biocompatibility of the conjugation process [1].

Substitution Risk

DBCO intermediate 2 (CAS 23194-93-6) lacks the 11,12-alkyne bond and cannot participate in SPAAC. Using the non-alkyne precursor eliminates click reactivity entirely.

Pre-functionalized DBCO reagents (e.g., DBCO-acid) already occupy the nitrogen with an amide-linked substituent, restricting downstream users to carboxylic acid chemistry and removing synthetic flexibility.

Generic cyclooctynes may lack the dihydrodibenzazocine core’s balanced reactivity–stability profile. Scaffold choice directly impacts shelf stability and derivatization versatility.

Accelerated SPAAC Kinetics via Endocyclic Nitrogen Integration

The incorporation of an sp2-like center via the endocyclic nitrogen in DIBAC significantly enhances its reactivity toward azides compared to standard dibenzocyclooctynes. Kinetic studies demonstrate that DIBAC achieves a second-order rate constant of approximately 0.31 M^-1 s^-1 in aqueous and methanolic conditions, nearly doubling the reactivity of DIBO, which operates at approximately 0.17 M^-1 s^-1 [1]. This rate acceleration is critical for driving bioconjugation reactions to completion at low micromolar concentrations.

Evidence DimensionSecond-order rate constant (k2) for SPAAC
Target Compound DataDIBAC: ~0.31 M^-1 s^-1
Comparator Or BaselineDIBO: ~0.17 M^-1 s^-1
Quantified Difference~1.8-fold increase in reaction rate
ConditionsReaction with standard azides in aqueous/organic solvent mixtures

Faster kinetics allow for reduced reagent equivalents and shorter incubation times, minimizing off-target effects and preserving the integrity of fragile biomolecules.

SPAAC Reactivity
Reported
Target: k = 0.31 M⁻¹s⁻¹ Intermediate 2: no reactivity
Absolute functional difference in copper-free click chemistry
Procurement mandatory for any SPAAC-based conjugation
Second-order rate constant, benzyl azide, methanol, 25 °C

Optimal Balance of Reactivity and Long-Term Stability

While maximizing ring strain can further accelerate SPAAC kinetics, it often comes at the cost of chemical stability. BARAC exhibits a higher rate constant (~0.96 M^-1 s^-1) than DIBAC but is inherently unstable, undergoing rapid decomposition with a half-life of just a few hours under certain conditions [1]. In contrast, DIBAC maintains excellent long-term shelf-life and stability in aqueous buffers, resisting spontaneous degradation or unwanted Michael addition side-reactions.

Evidence DimensionReagent stability and shelf-life
Target Compound DataDIBAC: High stability, long-term shelf-life in standard storage
Comparator Or BaselineBARAC: Inherently unstable, rapid decomposition (t1/2 in hours)
Quantified DifferenceDIBAC provides months of shelf-life vs BARAC's rapid degradation
ConditionsStandard storage and aqueous buffer conditions

Reliable shelf-life is a strict procurement requirement to prevent costly reagent waste and ensure reproducible conjugation yields across multiple manufacturing batches.

Synthetic Versatility
Reported
Target: ≥5 distinct derivatization pathways at free NH DBCO-acid: restricted to carboxylic acid chemistry
Eliminates 2–4 synthetic steps vs. pre-conjugated reagents
Enables one-step access to any custom DBCO-X conjugate
Standard organic synthesis conditions; acylation, alkylation, sulfonylation, etc.

Elimination of Cytotoxic Copper Catalysts for In Vivo Applications

Traditional click chemistry relies on terminal alkynes that require copper(I) catalysis (CuAAC) to achieve practical reaction rates. This copper requirement introduces significant cytotoxicity and induces reactive oxygen species (ROS) that degrade proteins and nucleic acids. DIBAC's highly strained azocine ring lowers the activation energy for cycloaddition, enabling SPAAC to proceed efficiently with 0 ppm copper [1]. This absolute elimination of metal catalysts makes DIBAC highly advantageous for live-cell labeling and in vivo therapeutic applications.

Evidence DimensionCatalyst requirement and associated toxicity
Target Compound DataDIBAC: 0 ppm Cu(I) required (non-toxic)
Comparator Or BaselineTerminal Alkynes: Require Cu(I) catalyst (cytotoxic, ROS-generating)
Quantified Difference100% reduction in heavy metal catalyst usage
ConditionsLive-cell imaging and in vivo bioconjugation workflows

Procuring a copper-free reagent is mandatory for live-cell assays, radiopharmaceutical synthesis, and the production of therapeutic antibody-drug conjugates (ADCs) where metal contamination is unacceptable.

Reactivity–Stability Balance
Cross-study comparison
DBCO: k = 0.31 M⁻¹s⁻¹, shelf-stable ≥12 months (−20 °C) BARAC: k = 0.96 M⁻¹s⁻¹, degrades within hours in aqueous buffer
Practical stability advantage for routine laboratory inventory
Adequate kinetics with much longer shelf-life
Rate constants measured with benzyl azide, methanol, 25 °C; stability vendor-specified

Enhanced Hydrophilicity and Modular Functionalization

The structural design of DIBAC, featuring a central azocine ring, provides a versatile secondary amine (or its amide derivative) that serves as an ideal attachment point for various linkers. Compared to the all-carbon core of DIBO, DIBAC derivatives exhibit superior hydrophilicity, which significantly reduces non-specific hydrophobic binding in complex biological matrices [1]. Furthermore, this modularity allows for the high-yield synthesis of commercial DIBAC-NHS esters and DIBAC-PEG reagents, streamlining downstream processability.

Evidence DimensionAqueous processability and non-specific binding
Target Compound DataDIBAC: Endocyclic nitrogen enables high hydrophilicity and easy linker attachment
Comparator Or BaselineDIBO: All-carbon core, more hydrophobic, harder to functionalize
Quantified DifferenceSignificant reduction in non-specific background binding in aqueous assays
ConditionsBioconjugation in physiological buffers

Improved hydrophilicity and straightforward functionalization translate to cleaner analytical results, higher conjugation efficiency, and easier integration into commercial ADC manufacturing pipelines.

Purity Benchmark
Class-level inference
≥98% HPLC
Eliminates chromatographic purification; supports batch consistency
Compared to typical in-house crude purity ~70–85%; batch-specific COA available
Molecular Economy
Reported
205.25 g/mol
vs. DBCO-acid: 319.4 g/mol (55.6% mass increase)
Lower MW enables finer control over DAR and conjugate mass
Atom-economical; user-selected functionality without pre-installed linker mass

Antibody-Drug Conjugate (ADC) Manufacturing

DIBAC-functionalized linkers (e.g., DIBAC-NHS esters) are highly preferred in the synthesis of ADCs. The rapid kinetics (0.31 M^-1 s^-1) and excellent stability of DIBAC ensure efficient coupling of cytotoxic payloads to azide-modified antibodies without the need for toxic copper catalysts, preserving the antibody's binding affinity and structural integrity [1].

Live-Cell Surface Glycan Labeling

For metabolic oligosaccharide engineering, DIBAC is a standard choice for labeling azide-tagged glycans on live cells. Its high hydrophilicity minimizes non-specific membrane binding compared to DIBO, while its copper-free reactivity ensures zero catalyst-induced cytotoxicity, allowing for continuous, high-resolution live-cell imaging [2].

Radiopharmaceutical Synthesis (e.g., 18F labeling)

In the development of PET imaging agents, rapid reaction times are critical due to the short half-lives of radioisotopes like Fluorine-18. DIBAC's accelerated SPAAC kinetics allow for the rapid and high-yield conjugation of 18F-labeled azides to targeting peptides or proteins in aqueous media, maximizing the specific activity of the final radiotracer [3].

Hydrogel and Biomaterial Patterning

DIBAC is heavily utilized in the spatial patterning of hydrogels for tissue engineering. Its stability in aqueous precursors and its ability to react selectively with azide-functionalized polymers under physiological conditions enable the precise, biocompatible encapsulation of live cells within 3D matrices without the risk of heavy metal poisoning [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Custom DBCO linker for ADC payloads
Free secondary amine for one-step acylation
Derivatization efficiency and batch-to-batch purity
Bioorthogonal probe development
SPAAC reactivity and storage stability
Labeling efficiency under live-cell conditions; long-term storage integrity
DBCO-polymer multigram synthesis
Low molecular weight scaffold, cost-effective procurement
Atom economy in grafting; scalability of conjugation
Kinase inhibitor SAR studies
Unsubstituted dibenzoazocine core for SAR diversification
Kinase selectivity profiling at positions 5,11,12

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

205.089149355 g/mol

Monoisotopic Mass

205.089149355 g/mol

Heavy Atom Count

16

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